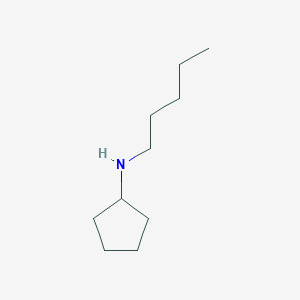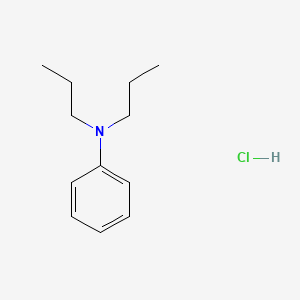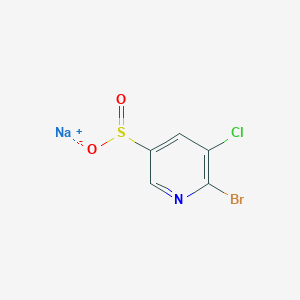![molecular formula C8H5BrF2N2O B15247405 2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and difluoromethoxy groups in this compound adds unique chemical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 7-(difluoromethoxy)-1H-benzo[d]imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
7-(Difluoromethoxy)-1H-benzo[d]imidazole: Lacks the bromine atom, which can affect its reactivity and applications.
Uniqueness
2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole is unique due to the presence of both bromine and difluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5BrF2N2O |
|---|---|
Molekulargewicht |
263.04 g/mol |
IUPAC-Name |
2-bromo-4-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2O/c9-7-12-4-2-1-3-5(6(4)13-7)14-8(10)11/h1-3,8H,(H,12,13) |
InChI-Schlüssel |
RLYGNBWIAWSEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


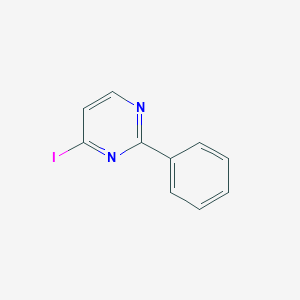
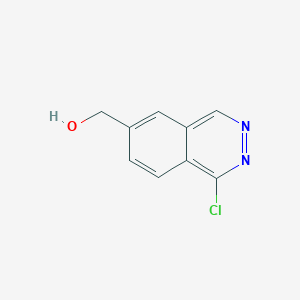
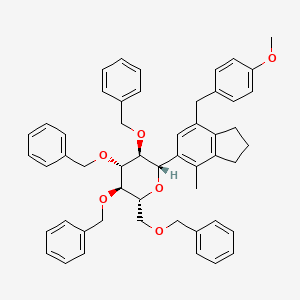
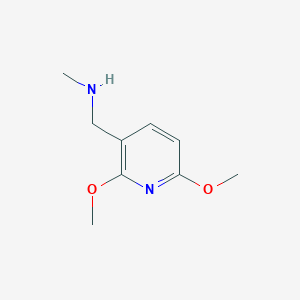

![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

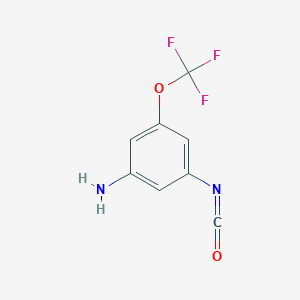
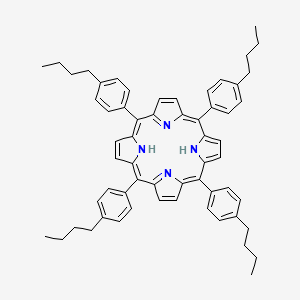
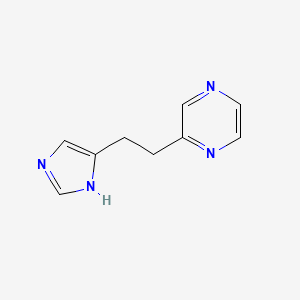
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
